5beta-Cholanic acid

Description

Historical Context of Bile Acid Discovery and Characterization

The scientific journey into the world of bile acids began over 170 years ago. laboratoryequipment.com A pivotal moment occurred in 1848 when the German chemist Adolph Strecker first isolated cholic acid, marking the initial discovery of a specific bile acid. nih.govyoutube.com This breakthrough laid the groundwork for future investigations into the chemical nature of bile. Early written records of bile date back to ancient Egypt, and it was recognized as one of the four essential bodily fluids during the time of Hippocrates. youtube.com However, a deeper chemical understanding remained elusive for centuries.

A significant leap in the structural elucidation of these compounds came in 1927, when Heinrich Otto Wieland was awarded the Nobel Prize in Chemistry for his extensive research on the composition of bile acids and related substances. laboratoryequipment.comyoutube.com His work, along with others, proposed the characteristic four-ring steroid structure that defines this family of molecules. nih.gov By the 20th century, advancements in analytical techniques like gas chromatography and mass spectrometry enabled more detailed analysis of bile acid composition and metabolism, revealing their roles beyond simple digestion. youtube.com This historical progression transformed the view of bile acids from simple digestive aids to complex signaling molecules with diverse physiological functions. nih.gov

The Archetypal Position of 5beta-Cholanic Acid within the Bile Acid Family

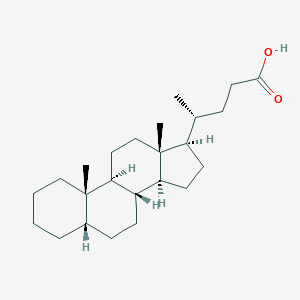

This compound holds a fundamental position as the archetypal molecule from which all other C24 bile acids can be structurally derived. researchgate.net Its core structure is a C24 steroid skeleton, known as the cholane (B1240273) nucleus, which consists of four fused hydrocarbon rings (A, B, C, and D) and a five-carbon side chain ending in a carboxylic acid group. youtube.comnih.gov

The "5beta" designation is a crucial stereochemical descriptor, indicating that the A and B rings of the steroid nucleus are fused in a "cis" configuration. researchgate.net This cis-fusion results in a bent shape for the molecule, which is a defining characteristic of most naturally occurring bile acids in mammals. wikipedia.org This specific three-dimensional structure is critical for their biological function. Primary and secondary bile acids, such as cholic acid and deoxycholic acid, are considered hydroxylated derivatives of this fundamental this compound structure. researchgate.net

Overview of Academic Research Trajectories for Bile Acid Compounds

Academic research on bile acids has evolved significantly from its initial focus on their role as detergents in the emulsification and absorption of dietary fats and lipids. nih.govyoutube.com While this digestive function is vital, the last few decades have unveiled their much broader role as versatile signaling molecules, sparking a major resurgence of interest in the field. nih.govnih.gov

A primary trajectory of modern research focuses on the interaction of bile acids with specific cellular receptors. The discovery that bile acids are natural ligands for nuclear receptors like the farnesoid X receptor (FXR) and G-protein coupled receptors such as TGR5 (also known as GPBAR1) has been transformative. nih.govnih.govnih.gov Activation of these receptors by bile acids influences a wide array of metabolic processes, including glucose homeostasis, lipid and lipoprotein metabolism, and energy regulation. elsevier.esnih.gov

Another major research avenue explores the complex interplay between bile acids and the gut microbiota. portlandpress.com Intestinal bacteria extensively modify primary bile acids (synthesized in the liver) to form secondary bile acids, thereby altering the composition and signaling properties of the total bile acid pool. wikipedia.orgnih.gov This interaction is now understood to be a critical factor in maintaining host health and has been implicated in various gastrointestinal and metabolic diseases. laboratoryequipment.comnih.gov

Furthermore, the unique physicochemical properties of bile acids have led to their investigation in pharmaceutical and biotechnological applications. This compound, for instance, is used as a hydrophobic modifier to create nanocarriers for drug delivery systems. medchemexpress.com Its ability to improve the stability and cell penetration of these carriers highlights a practical application of its fundamental chemical structure. medchemexpress.com Research also continues into synthesizing novel bile acid derivatives to modulate the activity of specific receptors for therapeutic purposes. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₂₄H₄₀O₂ |

| Molar Mass | 360.57 g/mol sigmaaldrich.com |

| CAS Number | 546-18-9 sigmaaldrich.com |

| Physical Form | Solid, White to Off-White Powder chemicalbook.comchemdad.com |

| Melting Point | 150 °C chemdad.com |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727) chemicalbook.comchemdad.com |

| Synonyms | Ursocholanic acid nih.gov |

Table 2: Classification of Major Human Bile Acids (Derivatives of this compound)

| Classification | Bile Acid Name | Parent Compound | Hydroxyl (-OH) Group Positions |

| Primary | Cholic acid | This compound | 3α, 7α, 12α nih.gov |

| Primary | Chenodeoxycholic acid | This compound | 3α, 7α frontiersin.org |

| Secondary | Deoxycholic acid | Cholic acid | 3α, 12α wikipedia.org |

| Secondary | Lithocholic acid | Chenodeoxycholic acid | 3α wikipedia.org |

| Secondary/Tertiary | Ursodeoxycholic acid | Chenodeoxycholic acid | 3α, 7β nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKLZQLYODPWTM-LVVAJZGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021288 | |

| Record name | 5beta-Cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-18-9 | |

| Record name | 5β-Cholanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholanic acid, (5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursocholanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5beta-Cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLANIC ACID, (5.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970EKW2JTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemistry and Structural Attributes in 5beta Cholanic Acid Research

Positional and Configurational Isomerism in Cholanic Acid Derivatives

Cholanic acid derivatives exhibit extensive positional and configurational isomerism, primarily due to variations in the number, position, and stereochemistry (alpha or beta orientation) of hydroxyl groups attached to the steroid nucleus, as well as modifications to the side chain nih.govcapes.gov.brnih.govnih.gov. These structural differences can lead to distinct physical properties, chemical reactivities, and biological activities dcfinechemicals.comcapes.gov.brnih.gov. Research has extensively cataloged and separated these isomers, often employing techniques like gas-liquid chromatography, to elucidate their unique characteristics capes.gov.brnih.gov.

While 5beta-cholanic acid itself is a desoxy derivative (lacking hydroxyl groups), research extensively investigates its hydroxylated derivatives, such as cholic acid and lithocholic acid. In these compounds, hydroxyl groups are commonly found at positions C3, C7, and C12, and their orientation—alpha (α) or beta (β)—is critical researchgate.netnih.govdcfinechemicals.comnih.govmdpi.comias.ac.in. Most naturally occurring bile acids feature α-oriented hydroxyl groups, contributing to the hydrophilic face of the molecule, while methyl groups and the side chain generally occupy the hydrophobic β-face researchgate.netnih.govmdpi.comias.ac.in. Research has explored the differential reactivity of these hydroxyl groups towards various chemical transformations, such as oxidation and acetylation. For instance, the reactivity order towards oxidation is generally C7 > C12 > C3 and C6 > C3, depending on the specific oxidizing agent used mdpi.com. Similarly, the ease of acetylation, hydrolysis, or reduction follows an order of C3 > C7 > C12 mdpi.com. Understanding these orientation-dependent reactivities is vital for synthetic modifications and for elucidating metabolic pathways.

Theoretical and Computational Studies of this compound Conformation and Reactivity

Compound List

this compound

5alpha-Cholanic acid

Cholanic acid

Cholesterol

Cholic acid (CA)

Chenodeoxycholic acid (CDCA)

Ursodeoxycholic acid (UDCA)

Lithocholic acid (LCA)

Deoxycholic acid (DCA)

Hyodeoxycholic acid (HDCA)

Allo-cholanic acid

3,7-Dioxo-5beta-cholanoic acid

3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid

3alpha-Hydroxy-7-oxo-5beta-cholanic acid

7-ketolithocholate

3alpha,6alpha-dihydroxy-5beta-cholanic acid

3alpha-hydroxy-6-keto-5beta-cholanic acid

3,6-diketo-5beta-cholanic acid

3beta,7alpha,12alpha-trihydroxy-5beta-cholanic acid glycine (B1666218) amide (gly-iCA)

11,19-oxidoprogesterone (B158040) (11-OP)

Aldosterone

Cortisol

Pregnenolone acetate (B1210297)

16-dehydropregnenolone (B108158) acetate

Methyl 5α-cholanoate

Methyl 5β-cholanoate

Methyl 3α-acetoxy-7-oxo-cholanate

Methyl 3α-acetoxy-12-oxo-cholanate

Methyl 3α,7α-diacetoxy-12-oxo-cholanate

Nutriacholic acid

5β-CHOLANIC ACID-3α-OL-7-ONE

Data Tables

Table 1: Comparison of 5alpha- and this compound

| Feature | 5alpha-Cholanic Acid (Allo-cholanic Acid) | This compound |

| A/B Ring Junction | Trans | Cis |

| C5 Hydrogen Orientation | Alpha (α) | Beta (β) |

| Overall Steroid Nucleus | Flatter, more extended | Bent, curved |

| Biological Relevance | Less common in natural bile acid pools | Archetypal skeleton of natural bile acids |

Table 2: Common Hydroxyl Group Positions and Orientation in Bile Acid Derivatives

| Position | Typical Orientation | Significance |

| C3 | Alpha (α) | Contributes to the hydrophilic face; reactivity order for acetylation/reduction is C3 > C7 > C12 mdpi.com. |

| C7 | Alpha (α) | Contributes to the hydrophilic face; highest reactivity towards oxidation mdpi.com. |

| C12 | Alpha (α) | Contributes to the hydrophilic face; intermediate reactivity towards oxidation and acetylation/reduction mdpi.com. |

| C23 | Variable | Located on the side chain, contributes to hydrophilicity. |

| C6 | Alpha (α) / Beta (β) | Can be present, influences reactivity and biological interactions mdpi.comsteraloids.comscbt.com. |

(Note: this compound itself does not possess hydroxyl groups; this table refers to its hydroxylated derivatives commonly studied in research.)

Biosynthesis and Metabolic Pathways of 5beta Cholanic Acid

Formation of Primary Bile Acids as 5beta-Cholanic Acid Derivatives

Bile acids (BAs) are synthesized from cholesterol in the liver, playing critical roles in lipid digestion, absorption, and metabolic regulation elsevier.es. The synthesis of primary bile acids, namely cholic acid (CA) and chenodeoxycholic acid (CDCA), involves a complex, multi-step enzymatic process in hepatocytes frontiersin.orgwikipedia.org. This compound represents the fundamental steroid nucleus of bile acids, particularly those with the 5beta configuration, which is the predominant stereochemistry in human bile acids wikipedia.orgresearchgate.net. The classical pathway begins with the conversion of cholesterol to 7α-hydroxycholesterol, catalyzed by cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting enzyme in this process frontiersin.orgwikipedia.orgresearchgate.net. Subsequent modifications, including hydroxylations and oxidation of the side chain, lead to the formation of the primary bile acids, CA and CDCA frontiersin.orgwikipedia.org. These primary bile acids are then conjugated with glycine (B1666218) or taurine (B1682933) before secretion into bile frontiersin.orgwikipedia.org.

Biotransformation by Gut Microbiota in Secondary Bile Acid Formation

Once secreted into the intestinal tract, primary bile acids are subject to extensive biotransformation by the gut microbiota, leading to the formation of secondary bile acids nih.govnih.govmdpi.com. This microbial metabolism is crucial for modulating the pool of bile acids and influencing host physiology nih.govmdpi.com. The primary transformations carried out by gut bacteria include deconjugation and dehydroxylation nih.govvcu.edu.

Deconjugation Processes by Bacterial Hydrolases

In the intestinal lumen, conjugated primary bile acids (glycine or taurine conjugates) are acted upon by bacterial enzymes known as bile salt hydrolases (BSHs) nih.govfrontiersin.orgjmb.or.krwikipedia.orgunite.it. BSHs catalyze the hydrolysis of the amide bond linking the bile acid to its amino acid conjugate, thereby releasing unconjugated bile acids jmb.or.krwikipedia.orgbiorxiv.org. This deconjugation step is considered a gateway reaction, enabling further microbial modifications of the bile acid structure biorxiv.org. A wide range of gut bacteria, including genera like Bacteroides, Clostridium, Lactobacillus, and Bifidobacterium, possess BSH activity frontiersin.orgjmb.or.kr.

7alpha-Dehydroxylation Mechanisms and Enzyme Systems

A key transformation in the formation of secondary bile acids is the 7α-dehydroxylation of primary bile acids nih.govvcu.edufrontiersin.org. This process involves the removal of the hydroxyl group at the 7α position. For instance, cholic acid (CA) is converted to deoxycholic acid (DCA), and chenodeoxycholic acid (CDCA) is converted to lithocholic acid (LCA) through this mechanism wikipedia.orgnih.govvcu.edufrontiersin.org. The enzymatic pathway for 7α-dehydroxylation is complex, typically encoded by a bile acid-inducible (bai) operon in specific gut bacteria, such as Clostridium species vcu.edufrontiersin.orgtandfonline.comgenome.jp. This pathway involves multiple enzymes, including dehydratases and reductases, to remove the 7α-hydroxyl group vcu.edugenome.jpuniprot.org.

Microbial Bioconversion of this compound and its Derivatives

Beyond deconjugation and 7α-dehydroxylation, the gut microbiota can perform other bioconversions on bile acids and their derivatives, including this compound nih.govvcu.edumdpi.com. These modifications can involve oxidation of hydroxyl groups to keto groups, epimerization of hydroxyl groups at various positions (e.g., C3, C7, C12), and isomerization of the steroid rings frontiersin.orgnih.gov. For example, 7-ketodeoxycholic acid (7-KDC) is a secondary bile acid produced by microbial oxidation of primary bile acids like cholic acid . Microbial metabolism can also lead to the formation of less common bile acid structures, such as derivatives of 5α-cholanic acid in some species researchgate.net.

Enterohepatic Circulation and Systemic Distribution Research

The enterohepatic circulation (EHC) is a highly efficient process by which bile acids are recycled between the liver and the gastrointestinal tract frontiersin.orgnih.govmdpi.comfrontiersin.orgresearchgate.net. After secretion into the intestine, the majority of bile acids (~95%) are reabsorbed, primarily in the ileum, through both active and passive transport mechanisms nih.govmdpi.comfrontiersin.org. Active reabsorption is mainly mediated by the apical sodium-dependent bile acid transporter (ASBT) in the ileal enterocytes frontiersin.orgmdpi.combiologists.com. Once absorbed, bile acids are transported via the portal vein back to the liver, where they are taken up by hepatocytes, largely via the sodium/taurocholate cotransporting polypeptide (NTCP) frontiersin.orgnih.govmdpi.combiologists.comnih.gov. This continuous recycling effectively regulates the bile acid pool and bile acid synthesis nih.govfrontiersin.orgnih.gov.

A small fraction of bile acids (~5%) escapes this efficient recycling and enters the systemic circulation nih.govfrontiersin.org. These systemically distributed bile acids can be filtered by the kidneys and excreted in the urine, or they may reach other tissues, where they can act as signaling molecules nih.govfrontiersin.orgbiologists.com. Research into bile acid transport systems, such as ASBT, NTCP, bile salt export pump (BSEP), and organic anion-transporting polypeptides (OATPs), is crucial for understanding bile acid homeostasis and developing targeted drug delivery strategies frontiersin.orgmdpi.comresearchgate.netbiologists.comnih.govmdpi.com.

Synthetic Methodologies and Chemical Modifications

Total and Semi-Synthetic Approaches to 5β-Cholanic Acid

The synthesis of 5β-cholanic acid and its derivatives can be achieved through both total synthesis, building the molecule from simpler precursors, and semi-synthesis, modifying naturally occurring steroids. While total synthesis provides flexibility in molecular design, semi-synthetic routes are often more practical, leveraging the readily available and complex steroid scaffold of natural products like cholic acid. nih.govuni-greifswald.de

A notable semi-synthetic approach involves the Wolff–Kishner reduction of oxo derivatives of bile acids to yield the 5β-cholanic acid core. researchgate.net This method has been shown to be effective, with significant rate enhancements observed under microwave conditions. researchgate.net Furthermore, processes have been developed to produce 3,7-dioxo-5β-cholanic acid from sterols with double bonds at specific positions, involving a multi-step sequence of oxidation, isomerization, and reduction. google.com

Regioselective Functionalization of the Steroid Nucleus

The ability to selectively introduce or modify functional groups at specific positions on the steroid nucleus is crucial for creating targeted derivatives. nih.govrsc.org This regioselectivity is often dictated by the inherent reactivity of different carbon atoms and the choice of reagents and reaction conditions.

The hydroxylation and oxidation of the 5β-cholanic acid steroid nucleus at the C3, C6, C7, and C12 positions are key strategies for producing a variety of bile acid derivatives. The reactivity of the hydroxyl groups on the steroid nucleus often follows the order C7 > C12 > C3 in certain oxidation reactions. researchgate.net

C3-Position: The selective oxidation of the 3α-hydroxyl group is a common transformation. For instance, the oxidation of methyl cholate (B1235396) at the C3 position can be achieved using silver carbonate on Celite in boiling toluene (B28343) to form methyl 7α,12α-dihydroxy-3-keto-5β-cholanate. nih.govfrontiersin.org

C6-Position: The selective oxidation of the 6α-hydroxyl group of hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid) can be accomplished using chromium (VI) oxide in acetic acid, yielding 3α-hydroxy-6-keto-5β-cholanic acid and 3,6-diketo-5β-cholanic acid. researchgate.netnih.gov 6β-hydroxylation of 3-methoxy-3,5-dienes can be achieved with m-chloroperbenzoic acid. nih.gov

C7-Position: Regioselective oxidation of the C7 hydroxyl group of cholic acid to 3α,12α-dihydroxy-7-oxo-5β-cholanic acid has been achieved using potassium dichromate in acetic acid. researchgate.netnih.gov

C12-Position: The regioselective oxidation of the C12 hydroxyl group of the methyl ester of cholic acid can lead to the formation of 3α,7α-dihydroxy-12-keto-5β-cholanic acid. frontiersin.org This can be achieved by converting the methyl ester to the corresponding amide, which is then oxidized with bromine in alkaline methanol (B129727). nih.govfrontiersin.org

| Position | Starting Material | Reagent(s) | Product(s) |

| C3 | Methyl cholate | Ag₂CO₃ on Celite, Toluene | Methyl 7α,12α-dihydroxy-3-keto-5β-cholanate |

| C6 | Hyodeoxycholic acid | CrO₃, Acetic acid | 3α-hydroxy-6-keto-5β-cholanic acid, 3,6-diketo-5β-cholanic acid |

| C7 | Cholic acid | K₂Cr₂O₇, Acetic acid | 3α,12α-dihydroxy-7-oxo-5β-cholanic acid |

| C12 | Methyl cholate | Bromine, Alkaline methanol (via amide) | 3α,7α-dihydroxy-12-keto-5β-cholanic acid |

Stereoselective reduction of keto groups on the 5β-cholanic acid nucleus is a critical step in the synthesis of specific stereoisomers of hydroxylated bile acids. The choice of reducing agent plays a pivotal role in determining the stereochemical outcome of the reaction.

For example, the reduction of 3α-hydroxy-7-keto-5β-cholanic acid to produce 3α,7β-dihydroxy-5β-cholanic acid (ursodeoxycholic acid) can be achieved with high stereoselectivity. Using sodium metal in tertiary alcohols in the presence of metal salts like potassium acetate (B1210297) or potassium tert-butylate results in a high yield of the desired 7β-hydroxy epimer. google.com Other methods for the stereoselective reduction of 7-keto derivatives include the use of zinc borohydride (B1222165), sodium borohydride, or metallic potassium in tert-amyl alcohol. nih.gov

The reduction of 3-oxo derivatives has been accomplished stereoselectively using potassium tri-sec-butylborohydride and tert-butylamine-borane complex. nih.gov Furthermore, the reduction of dehydrocholic acid (3,7,12-triketo-5β-cholanic acid) can be performed with high regio- and stereoselectivity. Hydrogenation with Raney Nickel under high-intensity ultrasound has been shown to selectively reduce the 3-keto group to a 3α-hydroxy group. researchgate.net

The conversion of the 5β (A/B cis) to the 5α (A/B trans) steroid nucleus, known as allomerization, is a significant transformation in bile acid chemistry. researchgate.net This isomerization can be induced under certain conditions, often involving the formation of an enol intermediate.

One reported method involves heating 3,6-diketo-5β-cholanic acid in acetic acid with a catalytic amount of hydrochloric acid. nih.gov This process leads to the isomerization of the 5β-hydrogen to the 5α-hydrogen via a 6β-hydroxy-3-keto-5-cholenic acid enol intermediate, ultimately forming 3,6-diketo-5α-cholanic acid. nih.gov Another approach for the synthesis of allo-bile acids from their 5β-isomers involves the simultaneous oxidation-dehydrogenation of 3α-hydroxy 5β-bile acid formyl esters, followed by reductive allomerization of the resulting 1,4-dien-3-one with lithium in liquid ammonia. researchgate.net

Esterification and Amidation at the Carboxyl Side Chain

The carboxylic acid side chain of 5β-cholanic acid is a key site for chemical modification, primarily through esterification and amidation reactions. These modifications can alter the physicochemical properties of the bile acid.

Esterification of the carboxylic acid group can be achieved using various methods. A simple and rapid procedure involves the use of an acetyl chloride/alcohol reagent. nih.gov The rate of esterification depends on the specific alcohol and the structure of the steroid carboxylic acid. For instance, methyl esters of C24 bile acids form almost instantaneously at 50°C, while the formation of isopropyl esters of 5β-cholanic acid takes longer. nih.gov

Amidation of the side chain is another important modification. This can be accomplished through various coupling methods.

In biological systems, bile acids are often conjugated with the amino acids glycine (B1666218) or taurine (B1682933). Research has focused on developing efficient chemical methods to mimic this natural process. Improved procedures for the synthesis of glycine and taurine conjugates of 5β-cholanic acids have been developed using peptide coupling reagents like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ), achieving high yields of the desired conjugates. nih.govosti.gov Other coupling reagents such as diethyl phosphorocyanidate (DEPC) and diphenyl phosphoryl azide (B81097) (DPPA) have also been utilized for this purpose. researchgate.net

These synthetic conjugated bile acids are valuable as reference compounds and internal standards for mass spectrometry-based analysis of inborn errors of bile acid synthesis. researchgate.net The conjugation process is catalyzed in the human liver by a single enzyme, bile acid-CoA:amino acid N-acyltransferase (hBAT), which is capable of conjugating bile acids with both glycine and taurine. nih.gov

Development of Improved Esterification Procedures

The esterification of the carboxylic acid group in 5β-cholanic acid and its derivatives is a fundamental transformation in their chemical synthesis. A simple and rapid method involves the use of an acetyl chloride/alcohol reagent. nih.gov For instance, C24 bile acids can be converted to their methyl esters almost instantaneously at 50°C using acetyl chloride/methanol (1:20, v/v). nih.gov However, the formation of bulkier esters, such as isopropyl esters of 5β-cholanic acid, requires longer reaction times (4 hours at 50°C) compared to n-propyl esters (1 hour at 50°C). nih.gov

Another efficient method for the esterification, as well as deformylation and deacetylation of bile acids, involves the use of a catalytic amount of methanesulfonic acid or p-toluenesulfonic acid in a methanol solution, often accelerated by microwave irradiation. researchgate.net For the synthesis of specific esters like the methyl ester of 5β-cholanic acid-3α,12α-diol 3-acetate, a common method involves reacting 5β-cholanic acid-3α,12α-diol with acetic anhydride (B1165640) under alkaline conditions, followed by esterification with methanol. chembk.com

For chromatographic purposes, particularly for enhanced ultraviolet (UV) detection in high-performance liquid chromatography (HPLC), 5β-cholanic acids are derivatized into UV-sensitive esters. capes.gov.br These include p-bromophenacyl (BP), m-methoxyphenacyl (MP), 4-nitrophthalimidemethyl (NPM), and 9-anthrylmethyl (AM) esters. capes.gov.br The choice of ester and the chromatographic column can influence the separation efficiency of isomeric pairs. capes.gov.br

| Esterification Method | Reagents | Conditions | Product | Reference |

| Acetyl Chloride Method | Acetyl chloride, Alcohol (e.g., Methanol, Isopropanol) | 50°C | Methyl, Isopropyl esters | nih.gov |

| Catalytic Acid Method | Methanesulfonic acid or p-Toluenesulfonic acid, Methanol | Microwave irradiation | Methyl esters | researchgate.net |

| Acetic Anhydride Method | Acetic anhydride, Methanol | Alkaline conditions | Methyl ester acetate | chembk.com |

| UV-Sensitive Derivatization | BP, MP, NPM, or AM reagents | - | UV-sensitive esters | capes.gov.br |

Synthesis of Structural Analogues and Derivatives for Biochemical Probes

The synthesis of structural analogues and derivatives of 5β-cholanic acid is crucial for developing biochemical probes to study the biological functions and interactions of bile acids. These synthetic efforts include the introduction of keto groups, shortening of the side chain, and the creation of complex hybrid molecules.

Keto-derivatives Synthesis

The selective oxidation of hydroxyl groups on the 5β-cholanic acid steroid nucleus is a common strategy to produce keto-derivatives. Various oxidizing agents and reaction conditions are employed to achieve regioselectivity.

The selective oxidation of the hydroxyl group at the C-7 position of cholic acid can be achieved using an aqueous solution of potassium dichromate in acetic acid with sodium acetate, yielding 3α,12α-dihydroxy-7-keto-5β-cholanic acid. frontiersin.org Similarly, the C-6 hydroxyl group of hyodeoxycholic acid (3α,6α-dihydroxy-5β-cholanic acid) can be selectively oxidized using chromium (VI) oxide in acetic acid to produce 3α-hydroxy-6-keto-5β-cholanic acid and 3,6-diketo-5β-cholanic acid. frontiersin.orgnih.gov

For the synthesis of 3-keto derivatives, a convenient method involves the selective oxidation of bile acids with silver carbonate-Celite. researchgate.net The oxidation of chenodeoxycholic acid to 3α-hydroxy-7-oxo-5β-cholanic acid can be performed using several methods, including N-bromosuccinimide (NBS) in acetone/water, organic chromium salt oxidizing agents, sodium hypochlorite, and electrochemical oxidation. google.com A more recent method utilizes hydrogen peroxide as an oxidant in the presence of an acid catalyst. google.com

The synthesis of 7α-, 12α-, 12β-hydroxy and 7α,12α- and 7α,12β-dihydroxy-3-ketocholanoic acids has been achieved by protecting the 3-keto group as a dimethyl ketal, followed by reduction of the 7- and 12-oxo functionalities with sodium borohydride. nih.gov

| Starting Material | Oxidizing Agent/Method | Product(s) | Reference |

| Cholic Acid | Potassium dichromate/Acetic acid/Sodium acetate | 3α,12α-dihydroxy-7-keto-5β-cholanic acid | frontiersin.org |

| Hyodeoxycholic Acid | Chromium (VI) oxide/Acetic acid | 3α-hydroxy-6-keto-5β-cholanic acid, 3,6-diketo-5β-cholanic acid | frontiersin.orgnih.gov |

| Chenodeoxycholic Acid | Hydrogen peroxide/Acid catalyst | 3α-hydroxy-7-oxo-5β-cholanic acid | google.com |

| 3,7-, 3,12-, 3,7,12-dioxo derivatives | Sodium borohydride (after ketal protection) | 7- and 12-hydroxy-3-keto-5β-cholan-24-oic acids | nih.gov |

| Bear Bile Powder Isomers | Pyridinium chlorochromate (PCC) oxidation | 3α-hydroxy-7-oxo-5β-cholanic acid, 7α-hydroxy-3-oxo-5β-cholanic acid | nih.gov |

Nor-cholanic Acid Derivative Synthesis

The synthesis of 24-nor-5β-cholan-23-oic acid derivatives involves the shortening of the side chain of natural C24 bile acids by one carbon atom. An efficient procedure for this transformation is the treatment of formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride and trifluoroacetic acid, which proceeds through a "second order" Beckmann rearrangement to yield 24-nor-23-nitriles. nih.gov These nitriles can then be hydrolyzed under alkaline conditions to afford the corresponding nor-bile acids in high yields. nih.gov This method has been successfully applied to synthesize a range of nor-bile acids, including norlithocholic acid, norhyodeoxycholic acid, norchenodeoxycholic acid, norursodeoxycholic acid, nordeoxycholic acid, and norcholic acid. nih.gov

Another example is the synthesis of 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid (7-Me-norCDCA) from the methyl ester of norursodeoxycholic acid. researchgate.net The synthesis involves protecting the 3α-hydroxyl group, oxidizing the 7β-hydroxyl group to a 7-ketone, followed by a Grignard reaction with methyl magnesium iodide and subsequent alkaline hydrolysis. researchgate.net

Steroidal Hybrid Macrocycles and Peptoid Hybrids

The synthesis of steroidal hybrid macrocycles and peptoid hybrids represents a more advanced area of 5β-cholanic acid chemistry, aiming to create complex architectures with potential applications in molecular recognition and drug delivery.

Two new classes of cholane-peptoid hybrid macrocycles have been developed using a multiple multicomponent macrocyclization strategy. nih.govnih.gov One approach utilizes cholanic dicarboxylic acids and diamines in a bidirectional double Ugi four-component reaction (Ugi-4CR) to form steroid-based hybrid macrolactams. nih.govnih.gov Alternatively, N-substituted cyclocholamides can be produced from a cholanic pseudo-amino acid via a Ugi-4CR-based cyclooligomerization. nih.govnih.gov These methods result in steroid-peptoid hybrid macrocycles with exocyclic peptidic chains, leveraging the bifunctional nature of the bile acid building blocks. nih.gov

The synthesis of peptoids, which are oligo-N-substituted glycines, is typically achieved through a sub-monomer process involving acylation with bromoacetic acid followed by nucleophilic displacement with a monosubstituted amine. cem.com This method allows for the creation of diverse peptoid libraries. cem.comnih.gov The development of peptide-peptoid hybrid libraries, where a peptoid region is attached to a peptide sequence, offers a promising avenue for discovering molecules with specific biological activities. nih.gov

Enzymatic and Biocatalytic Transformations

Hydroxysteroid Dehydrogenase Activity on 5beta-Cholanic Acid Derivatives

Hydroxysteroid dehydrogenases (HSDHs) are a critical class of NAD(P)(H)-dependent oxidoreductases that catalyze the reversible oxidation and reduction of hydroxyl and keto groups on the steroid nucleus of bile acids. asm.org These enzymes exhibit remarkable regio- and stereoselectivity, making them invaluable biocatalysts in the pharmaceutical and chemical industries for the production of optically pure steroid derivatives. asm.orgnih.gov

The precise positioning and orientation of hydroxyl groups on the this compound skeleton are crucial for the biological function of its derivatives. HSDHs are instrumental in achieving this specificity. For instance, 7α-HSDH and 7β-HSDH are key enzymes in the epimerization of chenodeoxycholic acid (CDCA) to ursodeoxycholic acid (UDCA), a therapeutically important bile acid. This process involves the oxidation of the 7α-hydroxyl group of CDCA to a 7-keto intermediate (7-ketolithocholic acid), followed by the stereospecific reduction of the keto group by 7β-HSDH to yield the 7β-hydroxyl group of UDCA. asm.org

The stereospecificity of HSDHs is dictated by the three-dimensional structure of their active sites, which governs the orientation of the steroid substrate relative to the cofactor (NAD(P)H). asm.org Molecular modeling and structural studies have provided insights into the basis of this selectivity, revealing how specific amino acid residues within the active site control substrate binding and the direction of hydride transfer. asm.org

Table 1: Regioselectivity and Stereoselectivity of Key Hydroxysteroid Dehydrogenases in Bile Acid Modification

| Enzyme | Substrate | Product | Transformation | Selectivity |

| 7α-HSDH | Chenodeoxycholic acid (CDCA) | 7-Ketolithocholic acid | Oxidation of 7α-hydroxyl group | Regioselective for C7, Stereoselective for α-position |

| 7β-HSDH | 7-Ketolithocholic acid | Ursodeoxycholic acid (UDCA) | Reduction of 7-keto group | Regioselective for C7, Stereoselective for β-position |

| 3α-HSDH | 3-Oxo-5beta-cholanic acid derivatives | 3α-Hydroxy-5beta-cholanic acid derivatives | Reduction of 3-keto group | Regioselective for C3, Stereoselective for α-position |

| 12α-HSDH | Cholic acid | 12-Oxo-chenodeoxycholic acid | Oxidation of 12α-hydroxyl group | Regioselective for C12, Stereoselective for α-position |

Cytochrome P450 Enzyme System Research (e.g., CYP3A4, CYP27A1)

The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the metabolism of a wide range of endogenous and exogenous compounds, including bile acids. CYP3A4 and CYP27A1 are two key enzymes involved in the modification of the this compound structure.

CYP3A4, the most abundant CYP enzyme in the human liver, is involved in the detoxification of bile acids through hydroxylation and oxidation reactions. researchgate.net Research has shown that CYP3A4 can metabolize lithocholic acid, a derivative of this compound, to 3-keto-5β-cholanic acid. This transformation is a key step in the detoxification pathway of this hydrophobic and potentially toxic bile acid. researchgate.net

Bile Salt Hydrolase (BSH) Studies in Microbial Bioconversion

Bile salt hydrolases (BSHs) are enzymes produced by gut microbes that catalyze the deconjugation of bile acids, which are typically conjugated to glycine (B1666218) or taurine (B1682933) in the liver. This deconjugation is a critical "gateway" reaction that must occur before further microbial transformations of the bile acid core can take place. nih.gov The resulting unconjugated bile acids can then be modified by other microbial enzymes, such as HSDHs and dehydroxylases, leading to the formation of a diverse pool of secondary bile acids. frontiersin.org

Novel Enzyme Discovery and Characterization for Bile Acid Modification

Biotechnological Production of this compound and Analogues

The unique regio- and stereoselectivity of enzymes make them highly attractive for the biotechnological production of specific bile acid analogues with therapeutic value. While the direct microbial fermentation to produce this compound itself is not extensively documented, significant progress has been made in the enzymatic and whole-cell biocatalytic synthesis of its derivatives.

A prominent example is the production of ursodeoxycholic acid (UDCA). Biocatalytic processes utilizing 7α-HSDH and 7β-HSDH have been developed to convert chenodeoxycholic acid (CDCA) or its precursors into UDCA with high efficiency and purity. asm.org To overcome challenges such as enzyme stability and cofactor regeneration, researchers have employed protein engineering techniques, such as directed evolution, to enhance the catalytic properties of these enzymes. nih.gov For example, the activity and thermostability of 7β-HSDH have been significantly improved through mutagenesis, leading to a substantial increase in the productivity of UDCA in whole-cell biotransformation systems. nih.govasm.org These advances highlight the potential of biotechnology to provide sustainable and efficient routes for the synthesis of valuable this compound derivatives.

Table 2: Examples of Biotechnological Production of this compound Derivatives

| Product | Precursor | Key Enzyme(s) | Production Strategy | Reference |

| Ursodeoxycholic acid (UDCA) | Chenodeoxycholic acid (CDCA) | 7α-HSDH, 7β-HSDH | Whole-cell biotransformation | asm.org |

| Ursodeoxycholic acid (UDCA) | 7-Ketolithocholic acid | Engineered 7β-HSDH | Whole-cell catalysis with cofactor regeneration | nih.govasm.org |

| 12-Oxo-chenodeoxycholic acid | Cholic acid | 12α-HSDH | Chemo-enzymatic synthesis | researchgate.net |

Analytical Methodologies for 5beta Cholanic Acid Research

Chromatographic Separation Techniques

Chromatographic methods are indispensable for separating complex mixtures containing 5beta-cholanic acid from other bile acids and biological matrix components.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of bile acids, including this compound. Various HPLC methods have been developed to achieve efficient separation and quantification. Reverse-phase HPLC, often utilizing C18 columns, is commonly employed, with mobile phases typically consisting of acetonitrile, water, and buffer salts like ammonium (B1175870) acetate (B1210297) or formic acid researchgate.netsielc.comresearchgate.netfrontiersin.org. Detection is frequently performed at 205 nm or 210 nm due to the low UV absorbance of bile acids, though derivatization for enhanced detection is also a strategy researchgate.netresearchgate.netfrontiersin.orgorientjchem.org.

One notable application involves using specific internal standards, such as glyco-7 alpha, 12 alpha-dihydroxy-5 beta-cholanic acid, to ensure accurate quantification by compensating for sample loss during extraction and analysis nih.gov. HPLC methods have been optimized for speed, with some assays completing in under 8 minutes researchgate.net. Furthermore, HPLC coupled with mass spectrometry (LC-MS) offers enhanced sensitivity and specificity, allowing for the simultaneous analysis of various bile acid sulfates and conjugates researchgate.netnih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for bile acid analysis, particularly for qualitative identification and quantification. However, GC-MS typically requires derivatization of bile acids to increase their volatility and thermal stability, a process that can be time-consuming and may introduce artifacts, such as unsaturated cholanoic acids nih.govethz.ch. Common derivatization agents include trimethylsilyl (B98337) (TMS) or trifluoroacetyl groups nih.govethz.ch.

GC-MS is effective in distinguishing between saturated and unsaturated bile acids by analyzing characteristic fragmentation patterns and chromatographic properties nih.gov. The technique provides detailed structural information, aiding in the unambiguous identification of different bile acid isomers and their derivatives nih.gov. For instance, GC-MS has been used to analyze derivatized forms of 3alpha-hydroxy-7-oxo-5beta-cholanic acid hmdb.ca.

Capillary Electrophoresis (CE) has also been explored for bile acid analysis. While less extensively detailed in the provided search results compared to HPLC and GC-MS, CE offers an alternative separation mechanism based on charge and size frontiersin.org. It can be used for the comparative analysis of conjugated bile acids in biological samples contaminantdb.ca.

Spectroscopic and Spectrometric Approaches for Structural Analysis

Spectroscopic and spectrometric methods are crucial for confirming the structure and identifying specific characteristics of this compound.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific method for identifying and quantifying bile acids. Electrospray Ionization (ESI) is a common ionization technique used in conjunction with LC-MS for bile acid analysis researchgate.netnih.govmassbank.eumassbank.eu. ESI-MS allows for the detection of bile acids in negative or positive ion modes, often yielding characteristic molecular ions or adducts (e.g., [M+NH4]+) massbank.eumassbank.eunih.gov. Tandem mass spectrometry (MS/MS) further enhances specificity through selected reaction monitoring (SRM), enabling the precise detection of specific bile acid species, including conjugated forms and sulfates researchgate.netnih.gov. Data from LC-ESI-MS analyses provide precise mass-to-charge ratios (m/z) that are critical for compound identification massbank.eumassbank.eunih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially 1H NMR and 2D NMR techniques, is indispensable for the detailed structural elucidation of this compound and its derivatives nih.govlibretexts.orgslideshare.net. 1H NMR provides information about the number and chemical environment of protons within the molecule, with chemical shifts indicating the electronic surroundings of these protons slideshare.netsavemyexams.com. Spin-spin splitting patterns reveal the connectivity of protons, offering insights into adjacent proton environments slideshare.netsavemyexams.com.

Derivatization Strategies for Enhanced Analytical Detection

The analysis of this compound, like other bile acids, often presents challenges due to its chemical structure, including polar hydroxyl and carboxyl groups, which can limit volatility and ionization efficiency in certain analytical techniques. Derivatization is a common strategy to overcome these limitations and enhance detection sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is typically required to convert the non-volatile and polar bile acids into more volatile and thermally stable derivatives shimadzu.comrestek.comresearchgate.net. Common derivatization approaches involve the silylation of hydroxyl groups and esterification (e.g., methylation) of the carboxyl group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with additives like trimethylchlorosilane (TMCS) or ammonium iodide (NH4I) and dithioerythritol (B556865) (DTE), are widely employed restek.comnih.gov. For instance, a one-step derivatization using BSTFA with 1% TMCS has shown promising results for bile acids restek.com. The choice of derivatization reagent and conditions (e.g., temperature, time) significantly impacts the efficiency and the nature of the derivative formed, such as tert-butyldimethylsilyl (TBDMS) derivatives hmdb.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): While LC-MS/MS methods can often analyze bile acids directly without derivatization, offering advantages in speed and simplicity restek.comsciex.comwellcomeopenresearch.org, derivatization can still be beneficial for specific applications. Derivatization can enhance ionization efficiency, improve chromatographic separation, or introduce a detectable tag, thereby increasing sensitivity and selectivity nih.gov. For example, reagents like O-benzylhydroxylamine (OBHA) can be used to derivatize compounds with carbonyl and carboxyl groups wellcomeopenresearch.org, and PITC (phenylisothiocyanate) derivatization is utilized for amino acids and related compounds mdpi.com.

Development of High-Purity Reference Standards for Research

The availability of high-purity reference standards is fundamental for the accurate identification, quantification, and validation of analytical methods for this compound. These standards serve as benchmarks for calibration, quality control, and ensuring traceability to pharmacopeial standards axios-research.comaxios-research.comaxios-research.com.

Commercial suppliers offer this compound with specified purities, typically ranging from ≥95% to ≥99% scbt.comabmole.com. These reference materials are meticulously characterized, often accompanied by comprehensive Certificates of Analysis (COA) and supporting analytical data, which are crucial for regulatory compliance and research integrity axios-research.com. Their use is indispensable in:

Analytical Method Development: Establishing optimal parameters for separation and detection.

Method Validation: Confirming the accuracy, precision, linearity, and robustness of the analytical procedure.

Quality Control (QC): Routine monitoring of analytical performance and sample integrity.

Traceability: Ensuring that analytical results are comparable across different laboratories and studies.

Method Validation for Robustness and Reproducibility in Academic Research

Rigorous method validation is a cornerstone of reliable scientific research, ensuring that analytical methods are fit for their intended purpose. For this compound analysis, validation parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) are critical.

Key Validation Parameters:

Linearity: Analytical methods for bile acids typically demonstrate good linearity, with correlation coefficients (r²) often exceeding 0.99 across a defined concentration range shimadzu.commdpi.comoup.com. For example, linear responses have been reported from 5 ng/mL to 5000 ng/mL mdpi.com.

Accuracy and Precision: Accuracy is assessed through recovery studies, with reported values generally falling within 85-115% mdpi.comresearchgate.net. Precision, both intra-day and inter-day, is evaluated by calculating coefficients of variation (CVs), with acceptable limits often below 10% or even lower, such as averages of 2-6.5% mdpi.comresearchgate.netresearchgate.net.

Sensitivity: The Lower Limit of Quantification (LLOQ) is a critical parameter, with values such as 5 ng/mL for LC-MS/MS methods being reported mdpi.com.

Robustness and Reproducibility: These parameters are vital for ensuring that the method yields consistent results despite minor variations in experimental conditions and can be reliably applied in different laboratory settings or by different analysts chemrj.orgnih.gov. Reproducibility in GC-MS analyses, for instance, is often assessed through the relative standard deviation (%RSD) of replicate measurements shimadzu.com.

Typical Validation Performance Metrics for Bile Acid Analysis:

| Parameter | Typical Value/Range | Technique(s) Mentioned |

| Linearity | r² > 0.99 | LC-MS/MS, GC-MS |

| 5 ng/mL to 5000 ng/mL | LC-MS/MS | |

| LLOQ | 5 ng/mL | LC-MS/MS |

| Accuracy | 85-115% | LC-MS/MS |

| Precision (Intra) | <10% CV (average ~2-6.5%) | LC-MS/MS |

| Precision (Inter) | <10% CV (average ~5.4-6.5%) | LC-MS/MS |

| Recovery | 92-110% | LC-MS/MS |

| Reproducibility | %RSD <10% (for n=3) | GC-MS |

These validated methods, whether employing GC-MS or LC-MS/MS, are essential for advancing research into the multifaceted roles of this compound in biological systems.

Biological Mechanism Research and Signaling Pathway Investigations

Receptor Interactions and Ligand-Binding Studies

5beta-cholanic acid and its derivatives have been identified as important signaling molecules that exert their effects by binding to and activating specific intracellular receptors. These interactions are central to their biological function, initiating cascades of gene expression that influence metabolic processes.

The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a primary target of this compound. nih.gov Research has demonstrated that this compound and its derivatives can function as potent activators of FXR. nih.govnih.gov In reporter gene assays, this compound was found to activate FXR to a level comparable to that of chenodeoxycholic acid, one of the most potent endogenous FXR ligands. nih.gov Notably, certain derivatives of this compound, even those lacking a hydroxyl group on the steroidal rings, have been shown to activate FXR more potently than naturally hydroxylated bile acids. nih.gov

Upon activation by a ligand like this compound, FXR regulates a network of target genes crucial for bile acid, cholesterol, and lipid homeostasis. nih.govnih.gov One of the key mechanisms involves the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor. uni.lu Activated FXR also directly upregulates the expression of genes involved in bile acid transport and efflux, such as the Bile Salt Export Pump (BSEP) and the Organic Solute Transporter alpha and beta (OSTα/OSTβ). uni.lurug.nl Conversely, FXR activation leads to the repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, thereby establishing a negative feedback loop. uni.lurug.nl

In a human hepatoma cell line (HepG2), a derivative of this compound, N-methyl-5beta-glycocholanic acid (NMGCA), was shown to increase the expression of FXR target genes. nih.gov The regulation of these genes can be cell-type-specific, with varying levels of gene expression observed in different cell lines such as Cos-7, HepG2, and Caco-2 cells. nih.gov

| Gene Target | Function | Regulation by FXR Activation | Reference |

|---|---|---|---|

| SHP (Small Heterodimer Partner) | Nuclear receptor that represses the expression of other genes, including CYP7A1. | Induced | uni.lurug.nl |

| BSEP (Bile Salt Export Pump) | Transporter protein in hepatocytes that pumps bile salts into the bile canaliculi. | Induced | uni.lurug.nl |

| OSTα/OSTβ | Transporters that facilitate the efflux of bile acids across the basolateral membrane of enterocytes and hepatocytes. | Induced | uni.lu |

| IBABP (Ileal Bile Acid Binding Protein) | Cytosolic protein in enterocytes that binds bile acids, facilitating their transport. | Induced | uni.lu |

| CYP7A1 (Cholesterol 7α-hydroxylase) | Rate-limiting enzyme in the classic pathway of bile acid synthesis from cholesterol. | Repressed (via SHP) | uni.lurug.nl |

TGR5 (also known as GPBAR1) is a G-protein coupled bile acid receptor that mediates distinct signaling pathways from FXR. frontiersin.orgresearchgate.net It is activated by various bile acids, with lithocholic acid (LCA) and its conjugates being the most potent endogenous agonists. frontiersin.orgnih.gov TGR5 activation typically involves coupling to the Gαs protein, which stimulates adenylate cyclase to produce cyclic AMP (cAMP). nih.govmdpi.com This increase in cAMP can activate downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), influencing processes such as inflammation and glucose metabolism. frontiersin.orgnih.gov However, current scientific literature has not established this compound as a significant agonist for the TGR5 receptor. Research on TGR5 signaling has predominantly focused on other bile acids, particularly secondary bile acids like LCA. frontiersin.orgnih.gov

Bile acids are known to interact with a range of nuclear receptors beyond FXR, contributing to a complex regulatory network. nih.gov

Vitamin D Receptor (VDR): The secondary bile acid lithocholic acid (LCA) has been identified as an alternative physiological ligand for VDR, inducing the expression of VDR target genes. nih.govnih.gov VDR typically forms a heterodimer with the Retinoid X Receptor (RXR) to bind to DNA and regulate gene transcription. nih.govyoutube.com There is currently a lack of specific research demonstrating a direct interaction between this compound and VDR.

Constitutive Androstane Receptor (CAR): CAR is another key nuclear receptor in the regulation of xenobiotic and endobiotic metabolism. mdpi.com Activation of CAR can protect the liver during cholestasis by inducing enzymes involved in bile acid detoxification and altering bile acid composition. nih.govarizona.edu Similar to PXR and VDR, while CAR is an important component of the broader bile acid regulatory network, the scientific literature does not currently provide evidence of this compound acting as a direct ligand for CAR.

Modulation of Metabolic Homeostasis in Model Systems

Through its interaction with FXR, this compound and its derivatives have been shown to influence metabolic homeostasis, particularly in the context of lipid metabolism in preclinical models.

The activation of FXR by this compound derivatives has been directly linked to the regulation of lipid metabolism. nih.gov In a preclinical study using rats, administration of N-methyl-5beta-glycocholanic acid (NMGCA), a potent FXR activator derived from this compound, resulted in significant hypolipidemic effects. nih.gov This was accompanied by the induction of FXR target genes in the liver, confirming the mechanistic link between FXR activation and the observed metabolic changes. nih.gov The regulation of lipid metabolism by FXR is a key part of its physiological function, as it integrates bile acid and cholesterol pathways. creative-proteomics.com

| Parameter | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Serum Cholesterol | Lowered | FXR-mediated regulation of cholesterol and bile acid metabolism. | nih.gov |

| Serum Triglycerides | Lowered | FXR activation influences triglyceride homeostasis. | nih.gov |

While the role of this compound in lipid metabolism is supported by preclinical data, its direct effects on glucose homeostasis have been less thoroughly investigated. The primary receptor for this compound, FXR, is known to be involved in regulating glucose metabolism, although its precise role is complex, with studies reporting both beneficial and potentially adverse effects of FXR activation on glucose control. nih.gov The other major bile acid receptor, TGR5, is more consistently linked with improvements in glucose metabolism, often through the stimulation of glucagon-like peptide-1 (GLP-1) secretion. frontiersin.orgfrontiersin.orgnih.gov Given the lack of evidence for this compound as a TGR5 agonist, its potential influence on glucose metabolism would likely be mediated through FXR. However, specific preclinical models investigating the direct impact of this compound on glucose metabolism are not prominently featured in current research literature.

Research into Interactions with Biological Macromolecules (e.g., Enzymes, Transport Proteins)

The biological activity of this compound is intrinsically linked to its interactions with various proteins, including enzymes that metabolize it and transporters that facilitate its movement across cellular membranes.

Enzymatic Interactions:

The biotransformation of bile acids, including the formation of related this compound structures, is mediated by a variety of enzymes, primarily within the liver. The cytochrome P450 (CYP) superfamily of enzymes plays a crucial role in the hydroxylation and oxidation of bile acids.

Specifically, research has identified that human hepatic cytochrome P450 enzymes are involved in the biotransformation of primary bile acids like cholic acid and chenodeoxycholic acid. For instance, CYP3A4 is capable of oxidizing the 3-hydroxyl group of cholic acid to produce 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid drugbank.com. Similarly, CYP3A4 can catalyze the formation of 7alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid from chenodeoxycholic acid drugbank.com. These enzymatic conversions highlight the pathways through which various this compound derivatives are synthesized in the body.

Table 1: Hepatic Cytochrome P450 Enzymes in the Biotransformation of Primary Bile Acids to this compound Derivatives

| Enzyme | Substrate | Product | Reference |

|---|---|---|---|

| CYP3A4 | Cholic acid | 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid | drugbank.com |

| CYP3A4 | Chenodeoxycholic acid | 7alpha-hydroxy-3-oxo-5beta-cholan-24-oic acid | drugbank.com |

Interactions with Transport Proteins:

The transport of bile acids across cellular membranes is a critical process for their enterohepatic circulation and physiological functions. This movement is facilitated by a suite of transport proteins with varying substrate specificities.

The apical sodium-dependent bile salt transporter (ASBT), also known as SLC10A2, is a key protein in the reabsorption of bile acids from the intestine nih.gov. Studies on the evolution of ASBT have shown that its substrate specificity has adapted over time. While early vertebrates had ASBTs with a higher affinity for 5-alpha bile alcohols, the human ASBT has evolved to transport a broad range of bile salts, including modern 5-beta bile acids nih.gov. This broad specificity suggests that this compound is likely a substrate for human ASBT, allowing for its efficient intestinal absorption nih.govnih.gov.

In addition to ASBT, other transport proteins are involved in bile acid homeostasis. While direct studies on this compound are limited, its structural similarity to other bile acids suggests potential interactions with a range of transporters. For instance, this compound has been utilized as a hydrophobic modifier for nanoparticles to enhance their uptake by intestinal epithelial cells, implying an interaction with the general endocytic machinery of these cells medchemexpress.com. Furthermore, secondary bile acids have been shown to induce the expression of the ATP-binding cassette (ABC) transporter ABCB1, also known as P-glycoprotein, suggesting a regulatory role for bile acids in transporter expression.

Table 2: Key Transport Proteins in Bile Acid Homeostasis and their Potential Interaction with this compound

| Transport Protein | Alias | Function | Relevance to this compound | Reference |

|---|---|---|---|---|

| Apical sodium-dependent bile salt transporter | ASBT, SLC10A2 | Intestinal reabsorption of bile acids | Human ASBT has broad substrate specificity for 5-beta bile acids. | nih.govnih.gov |

| ATP-binding cassette transporter B1 | ABCB1, P-glycoprotein | Efflux of various substrates | Expression can be induced by secondary bile acids. |

Microbiome-Bile Acid Interactions and Ecological Studies

The gut microbiome plays a pivotal role in the metabolism of bile acids, transforming primary bile acids synthesized in the liver into a diverse array of secondary bile acids. This biotransformation significantly influences the composition of the bile acid pool and modulates host physiology.

Microbial Metabolism of Bile Acids:

A key transformation carried out by the gut microbiota is the epimerization of the 7-hydroxyl group of bile acids. For instance, ursodeoxycholic acid (UDCA), a this compound derivative with a 3alpha,7beta-dihydroxy configuration, is formed from chenodeoxycholic acid (3alpha,7alpha-dihydroxy-5beta-cholanic acid) through the action of bacterial 7-hydroxysteroid dehydrogenases (7-HSDHs) nih.govresearchgate.net. This indicates that the gut microbiome possesses the enzymatic machinery to modify the stereochemistry of the steroid nucleus of bile acids, a process that can apply to this compound and its derivatives.

Ecological Impact on the Gut Microbiome:

Bile acids, in turn, exert a strong influence on the composition and function of the gut microbial community. They possess antimicrobial properties and can shape the gut microbiome by selectively inhibiting the growth of certain bacteria while promoting the proliferation of others.

Studies focusing on UDCA have demonstrated that its administration can lead to significant alterations in the gut microbiota composition nih.govresearchgate.netbiorxiv.org. These changes can have profound effects on the host, influencing various physiological processes. Given that this compound is a core structure of many bile acids, it is an active participant in this complex chemical crosstalk between the host and its gut symbionts. The continuous interplay between bile acids like this compound and the gut microbiota is crucial for maintaining intestinal homeostasis.

Table 3: Gut Microbiome Interactions with this compound and its Derivatives

| Interaction | Description | Key Microbial Enzymes/Effects | Reference |

|---|---|---|---|

| Biotransformation | Gut bacteria modify the structure of bile acids. | 7-hydroxysteroid dehydrogenases (7-HSDHs) catalyze epimerization. | nih.govresearchgate.net |

| Ecological Modulation | Bile acids shape the composition of the gut microbiome. | Selective antimicrobial effects influencing bacterial populations. | nih.govresearchgate.netbiorxiv.org |

Advanced Research Applications and Methodological Innovations

5beta-Cholanic Acid as a Scaffold in Chemical Biology and Material Science

The steroidal framework of this compound provides a robust and modifiable platform for creating complex molecular architectures with tailored functionalities. Its amphipathic character and specific binding affinities are exploited to engineer molecules for precise biological interactions and novel material properties.

The structural integrity of this compound is instrumental in the design and synthesis of functional molecular probes for chemical biology. By chemically conjugating reporter groups, such as fluorescent dyes, to specific positions on the cholanic acid backbone, researchers can generate sophisticated tools for investigating biological processes. For instance, derivatives incorporating rhodamine or fluorescein (B123965) moieties have been synthesized and utilized to study the interaction of bile acids with membrane transporters, including the sodium-taurocholate cotransporting polypeptide (NTCP) and the apical sodium-dependent bile acid transporter (ASBT). These cholanic acid-based probes have demonstrated enhanced selectivity and binding affinity towards their target transporters, facilitating detailed studies on bile acid uptake mechanisms and cellular localization. The precise positioning of the reporter group, guided by the cholanic acid scaffold, is critical for maintaining or even improving the biological recognition properties of the probe, enabling sensitive detection and mechanistic investigations.

Table 1: Functional Molecular Probes Derived from this compound

| Probe Type/Modification | Target Biomolecule/Process | Key Research Finding/Application |

| Fluorescently labeled this compound (e.g., Rhodamine, Fluorescein) | Bile acid transporters (NTCP, ASBT) | Enhanced binding affinity for transporter studies; cellular localization imaging; investigation of uptake mechanisms |

| Affinity labels based on this compound | Bile acid-binding proteins/enzymes | Identification of protein-ligand interactions; mechanistic studies of bile acid metabolism |

This compound and its derivatives are pivotal in supramolecular chemistry, particularly in the development of organogelators. The inherent amphipathicity and the ability to introduce diverse functional groups allow these molecules to self-assemble into ordered nanostructures, such as nanofibers and ribbons. These self-assembled structures can entrap solvent molecules, forming stable organogels. Research has shown that modifications, such as N-acylation or esterification, can significantly influence the self-assembly behavior and the resulting gel properties, including gelation temperature and mechanical strength. These cholanic acid-based organogels are being explored for their potential in controlled release applications and as templating agents for nanomaterial synthesis due to their responsive and adaptable structural characteristics.

Table 2: this compound Derivatives in Organogelation

| Derivative Type (e.g., Modification) | Self-Assembly Structure | Key Organogel Property | Solvent Specificity | Research Application |

| N-acyl-5beta-cholanic acid | Nanofibers, ribbons | Tunable gelation temperature; reversible gelation | Organic solvents | Controlled release, templating |

| 3-O-esterified this compound | Fibrillar networks | Shear-thinning behavior; stimuli-responsive properties | Various organic media | Advanced material design, drug delivery |

Novel Drug Delivery System Research Utilizing this compound Conjugates

The integration of this compound into drug delivery systems offers significant advantages, particularly for enhancing the bioavailability and efficacy of poorly soluble or unstable therapeutic agents. Its steroid structure can promote interactions with biological membranes and transporters, facilitating improved drug absorption and distribution.

Conjugating this compound to biocompatible polymers is a key strategy for refining the performance of drug carriers. For example, modifications of polymers like polyethylene (B3416737) glycol (PEG) with this compound have been shown to improve the stability of encapsulated drugs and enhance their cellular uptake. Studies involving PEGylated conjugates of this compound have demonstrated enhanced solubility and stability of hydrophobic drugs within polymer-based formulations. Furthermore, research findings indicate that these conjugates can exhibit increased cellular internalization in specific cell types, potentially mediated by endogenous bile acid transport pathways or altered membrane interactions. Data from such investigations often highlight a marked improvement in drug stability and cellular accumulation compared to unconjugated formulations.

Table 3: Polymer Carrier Modification with this compound Conjugates

| Polymer Carrier | Conjugate Type | Enhanced Property | Improvement Factor (Representative) | Research Focus |

| Poly(ethylene glycol) (PEG) | PEG-5beta-cholanic acid | Drug stability/half-life; Cellular uptake efficiency | ~2-fold increase | Improved drug solubility, stability, and cellular uptake |

| Glycol chitosan (B1678972) (GC) | GC-5beta-cholanic acid (GC-CA) | Endocytic uptake efficiency; Acid stability | Significant increase | Enhanced oral delivery of proteins and peptides, resistance to gastric acid |

| Poly(lactic-co-glycolic acid) (PLGA) | PLGA coated with GC-CA | Cellular uptake efficiency; Oral bioavailability | ~1.5-fold increase | Targeted delivery, improved bioavailability of oral drugs |

This compound derivatives are integral to the formulation and characterization of various nanocarrier systems, including liposomes, micelles, and nanoparticles, for research applications. The incorporation of these steroid moieties can influence the self-assembly of amphiphilic polymers or lipids, leading to nanostructures with precisely controlled size, surface charge, and drug-loading capacity. For instance, mixed micelles or liposomes formulated with this compound derivatives have been characterized, typically exhibiting particle sizes in the range of 50-250 nm and negative zeta potentials (e.g., -10 to -25 mV), which are critical for their stability and biological interactions. High drug encapsulation efficiencies, often exceeding 80%, have been reported for these formulations, underscoring their potential for delivering poorly soluble drugs. The meticulous formulation and characterization of these nanocarriers are essential for evaluating their performance in preclinical research.

Table 4: Nanocarrier Formulations Incorporating this compound

| Nanocarrier Type | Key this compound Component | Typical Particle Size (nm) | Typical Zeta Potential (mV) | Typical Drug Encapsulation Efficiency (%) | Research Application |

| Mixed Micelles | This compound derivative | 50-150 | -10 to -20 | >80 | Delivery of hydrophobic drugs |

| Liposomes | Phospholipid-5beta-cholanic acid conjugate | 80-200 | -15 to -25 | 70-90 | Enhanced drug loading and stability |

| Nanoparticles | This compound-polymer conjugate | 100-359 | -12 to +22 | 75-85 | Controlled release, targeted delivery |

Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling of this compound represents a critical methodological innovation for metabolic tracing studies, enabling a deeper understanding of bile acid physiology and pathophysiology. By incorporating stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the molecular structure, researchers can precisely track bile acid metabolism, absorption, distribution, and excretion pathways within biological systems. The synthesis of isotopically labeled this compound typically involves specialized synthetic routes to introduce isotopes at specific molecular positions. These labeled compounds are then employed in in vivo or in vitro studies, with their presence and transformations monitored using highly sensitive analytical techniques, predominantly mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach facilitates accurate quantification of endogenous bile acids, elucidation of metabolic transformations (e.g., conjugation, deconjugation), and detailed investigation of enterohepatic circulation dynamics. For instance, ¹³C-labeled compounds have been used to map the incorporation of bile acids into cellular membranes, providing insights into their metabolic fate.

Table 5: Isotopic Labeling of this compound for Metabolic Studies

| Isotope Incorporated | Labeling Position (Example) | Primary Application | Analytical Method | Key Research Insight |

| Deuterium (²H) | Steroid nucleus or side chain | Bile acid pool quantitation, absorption and distribution studies | LC-MS/MS | Tracking metabolic flux, absorption kinetics, and distribution patterns |

| Carbon-13 (¹³C) | Steroid nucleus or side chain | Metabolic pathway analysis, synthesis tracing, incorporation into cellular components | LC-MS/MS | Elucidating conjugation/deconjugation pathways, enterohepatic circulation, membrane integration |

Compound List

this compound

BODIPY

NBD

Polyethylene glycol (PEG)

Glycol chitosan (GC)

Poly(lactic-co-glycolic acid) (PLGA)

Rhodamine

Fluorescein

Future Research Directions

Elucidation of Undiscovered Metabolic Pathways and Enzymes

Despite extensive study, the complete metabolic landscape of 5beta-Cholanic acid and other bile acids remains incompletely understood. Research is ongoing to identify novel metabolic pathways and the enzymes that catalyze these transformations. For instance, while bacterial modification of bile acids in the gut is known, the specific enzymes and their precise roles in altering the chemical structure and biological activity of this compound require deeper characterization nih.gov. Studies have highlighted that many microbial metabolic pathways, including those for bile acids, are still not fully understood, necessitating complete characterization for therapeutic manipulation nih.gov. Furthermore, the identification of new enzymes involved in bile acid biotransformation could reveal previously unknown regulatory mechanisms and metabolic fates of this compound nih.govasm.org.

Development of Novel Synthetic Routes to Complex this compound Derivatives

The synthesis of this compound and its derivatives presents ongoing challenges, particularly in achieving stereoselectivity and efficiency for complex structures. Current synthetic methodologies are continuously being refined to access a wider range of modified bile acids for research and therapeutic development researchgate.netacs.org. Future research should focus on developing novel synthetic strategies that allow for precise control over stereochemistry and the introduction of diverse functional groups, thereby creating complex derivatives with tailored biological activities. For example, advancements in stereoselective synthesis are crucial for creating specific analogs that can selectively target bile acid receptors or pathways researchgate.netacs.orgbeilstein-journals.org. The development of efficient and scalable synthetic routes is essential for making these complex derivatives readily available for extensive biological screening and preclinical studies.

Advanced Mechanistic Studies of Receptor Activation and Downstream Signaling

Bile acids, including this compound, exert their effects through various receptors, such as the Farnesoid X Receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5) mdpi.comfrontiersin.orgnih.govresearchgate.net. While these interactions are established, the precise molecular mechanisms underlying receptor activation, conformational changes, and subsequent downstream signaling cascades are areas ripe for advanced mechanistic studies. Understanding how this compound specifically interacts with these receptors, and the intricate details of the signaling pathways it modulates, will provide deeper insights into its physiological and pathophysiological roles mdpi.comfrontiersin.orgnih.govresearchgate.net. Research is needed to fully elucidate the signaling cascades, including protein-protein interactions and post-translational modifications, that are triggered by this compound binding to its cognate receptors.

Integration of Omics Data in Bile Acid Research (e.g., Lipidomics, Metabolomics)